4-(3-(2-(m-Tolyl)acetamido)prop-1-yn-1-yl)benzamide
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Overview
Description
4-(3-(2-(m-Tolyl)acetamido)prop-1-yn-1-yl)benzamide is an organic compound with a complex structure that includes both aromatic and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(m-Tolyl)acetamido)prop-1-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving amide bond formation and alkyne addition. The reaction conditions often include the use of catalysts such as palladium and copper, and solvents like dichloromethane or tetrahydrofuran. The reactions are usually carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-(m-Tolyl)acetamido)prop-1-yn-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(3-(2-(m-Tolyl)acetamido)prop-1-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3-(2-(m-Tolyl)acetamido)prop-1-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-(2-(m-Tolyl)acetamido)prop-1-yn-1-yl)benzamide include:
- 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
- N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[3-[[2-(3-methylphenyl)acetyl]amino]prop-1-ynyl]benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-14-4-2-5-16(12-14)13-18(22)21-11-3-6-15-7-9-17(10-8-15)19(20)23/h2,4-5,7-10,12H,11,13H2,1H3,(H2,20,23)(H,21,22) |
InChI Key |
VVMGAKYKMRFCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC#CC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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